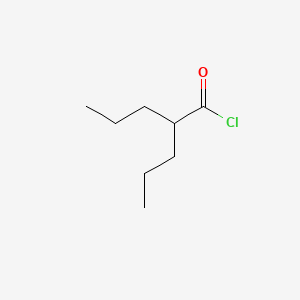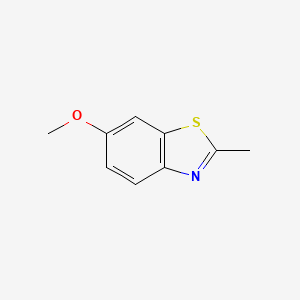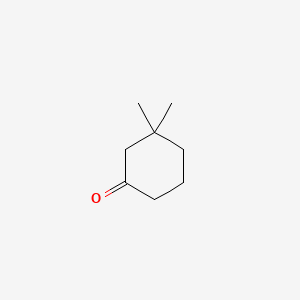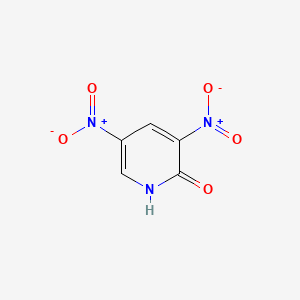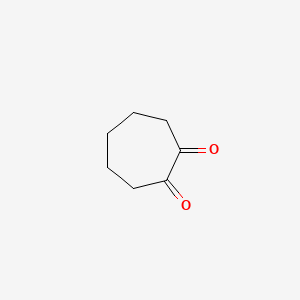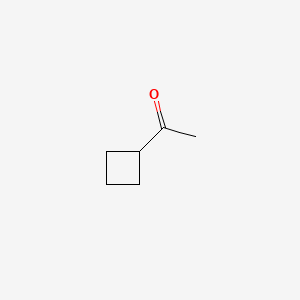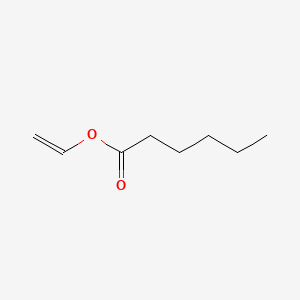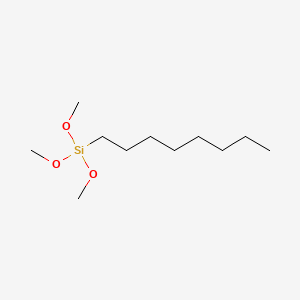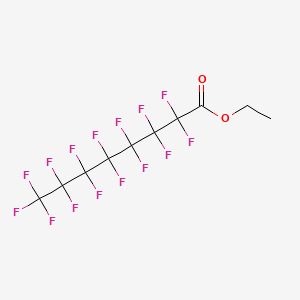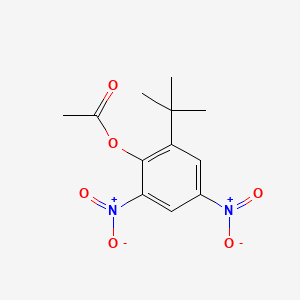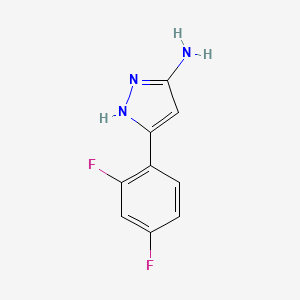
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of fluorinated heterocyclic compounds. These compounds are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the aromatic ring enhances the compound’s stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its antifungal, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of advanced materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluoro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazol-4-yl-propenone
- 1-(2,4-Difluoro-phenyl)-3-(4-methyl-phenyl)-1H-pyrazol-4-yl-propenone
- 1-(2,4-Difluoro-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone
Uniqueness
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms in the aromatic ring enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H7F2N3 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
KMTNLRKAIICCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



